
2,2-Difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated ketone and thiourea. For instance, 2-bromoacetophenone can react with thiourea in the presence of a base to form the thiazole ring.
Introduction of Fluorine Atoms: The introduction of fluorine atoms can be achieved through electrophilic fluorination. This step often involves the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted derivatives with new functional groups replacing original atoms or groups
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiazole ring structure allows it to interact with various proteins and nucleic acids, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-2-(2-trifluoromethyl-1,3-thiazol-4-yl)acetic acid
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl acetic acid
- 2,4-Disubstituted thiazoles
Uniqueness
2,2-Difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid is unique due to the specific arrangement of fluorine atoms and the methyl group on the thiazole ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H5F2NO2S |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H5F2NO2S/c1-3-9-4(2-12-3)6(7,8)5(10)11/h2H,1H3,(H,10,11) |
Clave InChI |
ONSCDPFZUBHCJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


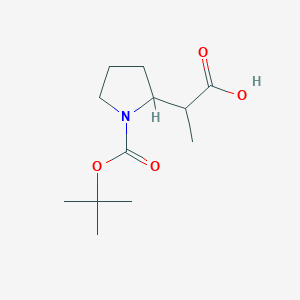

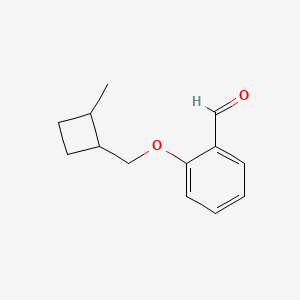
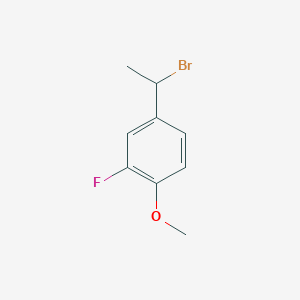
![(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B15276062.png)
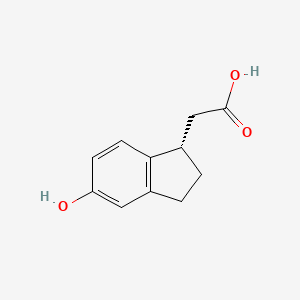
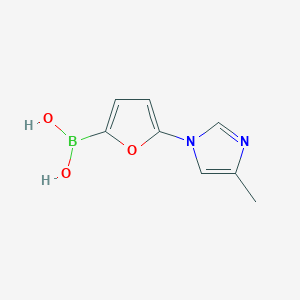
![1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate](/img/structure/B15276082.png)
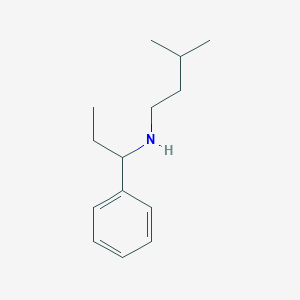
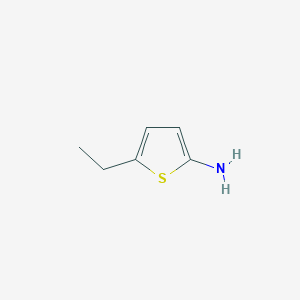
![1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276097.png)
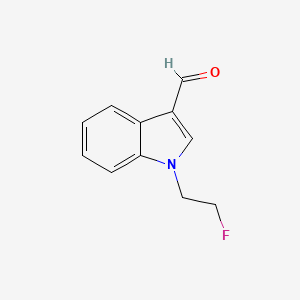
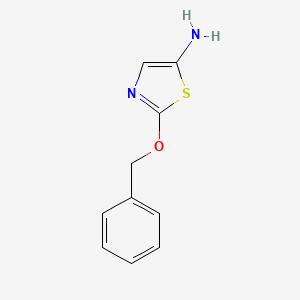
![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
